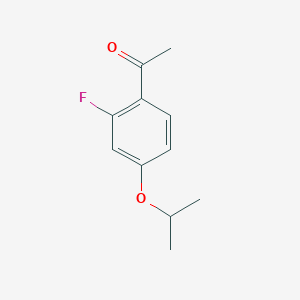

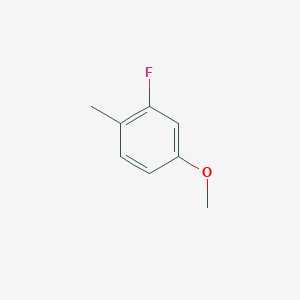

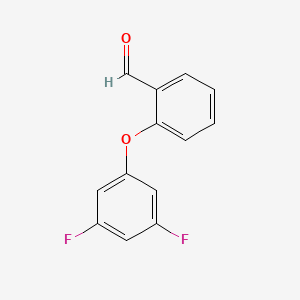

2-(3,5-Difluorophenoxy)benzenecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzenecarbaldehyde derivatives is a topic of interest in several papers. For instance, an efficient method for the synthesis of β-benzyl-substituted heterocyclic carbaldehydes is described, which involves direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes . Another paper presents a synthesis of 4-(dibromomethyl)benzenecarbaldehyde using a new method, which also allows the co-preparation of terephthalic aldehyde . Additionally, a convenient synthesis of benzene-1,3,5-tricarbaldehyde and its derivatives is developed, which can serve as scaffolds for further chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzenecarbaldehyde derivatives can be complex and is often elucidated using X-ray diffraction analysis. For example, the configuration around the double bond of certain synthesized compounds was established by X-ray diffraction . The crystal structure of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde consists of linear polymeric chains, with non-covalent O…I bonding directing the assembly .

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzenecarbaldehyde derivatives. The reaction of 4-(dibromomethyl)benzenecarbaldehyde with primary amines results in the formation of imines, and with trialkyl orthoformates leads to the formation of acetals . Additionally, the synthesis of benzothiophene derivatives is achieved through heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can proceed via Pd-catalyzed or radical-promoted processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenecarbaldehyde derivatives are diverse and can be characterized by techniques such as cyclic voltammetry (CV) and UV-vis spectra. For example, benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzenecarbaldehyde derivatives, are shown to have completely planar molecular structures and are packed in a herringbone arrangement . The physicochemical properties of these compounds are important for their potential applications in various fields.

properties

IUPAC Name |

2-(3,5-difluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCGUSLQUIMEOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292501 |

Source

|

| Record name | 2-(3,5-Difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorophenoxy)benzenecarbaldehyde | |

CAS RN |

886361-01-9 |

Source

|

| Record name | 2-(3,5-Difluorophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.